molecular formula C10H7F3N2O3 B2588232 2,2,2-trifluoroethyl3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 2460755-49-9

2,2,2-trifluoroethyl3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B2588232
CAS No.: 2460755-49-9
M. Wt: 260.172
InChI Key: VSHDNBDMCRMWNT-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a chemical compound with the molecular formula C10H7F3N2O3 It is known for its unique structure, which includes a trifluoroethyl group and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the reaction of 2,2,2-trifluoroethylamine with an appropriate indazole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as chromatography or crystallization, is also common to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group or other substituents on the indazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are used under conditions that may include acidic or basic catalysts, elevated temperatures, or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and indazole ring contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biological processes, such as enzyme inhibition, receptor activation, or signal transduction pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl 3-hydroxy-1H-indazole-1-carboxylate
  • 2,2,2-trifluoroethyl 3-amino-1H-indazole-1-carboxylate
  • 2,2,2-trifluoroethyl 3-methyl-1H-indazole-1-carboxylate

Uniqueness

2,2,2-trifluoroethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unique due to its specific combination of a trifluoroethyl group and an indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoroethyl 3-oxo-2H-indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)5-18-9(17)15-7-4-2-1-3-6(7)8(16)14-15/h1-4H,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDNBDMCRMWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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